molecular formula C10H5N5O4 B179325 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran CAS No. 141283-42-3

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

Cat. No. B179325
M. Wt: 259.18 g/mol
InChI Key: ZXXAZECNTAYFMK-UHFFFAOYSA-N
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Description

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran, also known as NO-ASA, is a derivative of aspirin that has been synthesized for its potential use as an anti-inflammatory agent. This compound has been the subject of scientific research due to its unique chemical structure and potential benefits in treating various diseases.

Mechanism Of Action

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran works by releasing nitric oxide (NO) when it is metabolized in the body. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, platelet aggregation, and inflammation. 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran releases NO in a controlled manner, which can lead to its anti-inflammatory, anti-cancer, and cardioprotective effects.

Biochemical And Physiological Effects

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Additionally, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can improve endothelial function by increasing NO bioavailability and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential use in treating various diseases, which makes it a promising candidate for further research. However, there are also some limitations to using 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran in lab experiments. It can be difficult to control the release of NO, which can lead to inconsistent results. Additionally, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran research. One area of research is the development of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran derivatives that can release NO in a more controlled manner. Additionally, further studies are needed to determine the optimal dosage and administration route for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran in treating various diseases. Furthermore, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can be used as a tool to study the role of NO in various physiological processes. Overall, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has the potential to be a valuable therapeutic agent and research tool in the future.

Synthesis Methods

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can be synthesized through a multi-step process involving the reaction of aspirin with nitric acid, followed by the addition of tetrazole and a reducing agent. This process results in the formation of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran, which can be purified through various methods such as column chromatography.

Scientific Research Applications

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has been studied for its potential use in treating various diseases such as inflammation, cancer, and cardiovascular diseases. Studies have shown that 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has anti-inflammatory properties and can inhibit the production of inflammatory cytokines. Additionally, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has been shown to have cardioprotective effects and can improve endothelial function.

properties

IUPAC Name

8-nitro-2-(2H-tetrazol-5-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N5O4/c16-7-4-8(10-11-13-14-12-10)19-9-5(7)2-1-3-6(9)15(17)18/h1-4H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXAZECNTAYFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617233
Record name 8-Nitro-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

CAS RN

141283-42-3
Record name 8-Nitro-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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